molecular formula C17H16FN3O4S2 B6556497 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1040666-25-8

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B6556497
CAS No.: 1040666-25-8
M. Wt: 409.5 g/mol
InChI Key: ZARFIAFCZGTEJP-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorobenzenesulfonamido group at position 2 and a propanamide side chain linked to a furan-2-ylmethyl moiety. This structure combines pharmacologically relevant motifs:

  • Thiazole ring: Known for its role in enzyme inhibition and antimicrobial/anticancer activities.
  • 4-Fluorobenzenesulfonamido group: Enhances binding affinity to biological targets (e.g., carbonic anhydrase inhibitors).
  • Furan-2-ylmethyl group: Contributes to π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c18-12-3-6-15(7-4-12)27(23,24)21-17-20-13(11-26-17)5-8-16(22)19-10-14-2-1-9-25-14/h1-4,6-7,9,11H,5,8,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFIAFCZGTEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

The 1,3-thiazole ring is synthesized via cyclization of α-bromoketones with thiourea derivatives. A representative procedure involves:

Reagents :

  • 4-Fluorobenzenesulfonyl chloride (1.2 eq)

  • Thiourea (1.0 eq)

  • Bromoacetylpropanamide (1.5 eq)

Conditions :

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: 70°C, 6 hr

  • Catalyst: Pyridine (0.2 eq)

Mechanism :

  • Bromoacetylpropanamide reacts with thiourea to form thioamide intermediate.

  • Cyclization occurs via nucleophilic attack of sulfur on α-carbon, releasing HBr.

  • Aromatic sulfonation at C2 position using 4-fluorobenzenesulfonyl chloride.

Yield : 68–72% (crude), purity >95% after recrystallization (ethyl acetate/n-hexane).

Sulfonamide Functionalization

Post-thiazole formation, sulfonamide installation requires careful control to avoid over-sulfonation:

Procedure :

  • Dissolve thiazole intermediate (1.0 eq) in anhydrous DMF.

  • Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 3 hr under N₂ atmosphere.

  • Quench with ice-water, extract with dichloromethane (3×50 mL).

Key Parameters :

  • Temperature: <5°C prevents side reactions

  • Solvent: DMF enhances sulfonyl chloride reactivity

  • Yield: 82–85%

Propanamide Chain Assembly

The propanamide linker is introduced via Steglich esterification followed by amide coupling:

Step 1 – Esterification :

  • React 3-(thiazol-4-yl)propanoic acid (1.0 eq) with NHS (N-hydroxysuccinimide, 1.2 eq)

  • Catalyst: DCC (N,N'-dicyclohexylcarbodiimide, 1.5 eq)

  • Solvent: THF, 24 hr, RT

Step 2 – Amide Bond Formation :

  • Add furan-2-ylmethylamine (1.5 eq) to activated ester

  • Base: Triethylamine (2.0 eq)

  • Stir 12 hr at RT

Yield : 74% over two steps

Furan Methylation Optimization

Critical side chain modification uses furfurylamine derivatives. A patent-optimized method reports:

Reaction Table 1 : Furan Methylation Efficiency

EntryAmine SourceCoupling AgentYield (%)Purity (%)
1Furan-2-ylmethylamineEDC/HOBt7498.2
2Furan-2-ylmethanol (via Mitsunobu)DIAD/Ph₃P6895.4
3Furan-2-ylmethyl chlorideDIPEA5289.1

Conditions: Room temperature, 12 hr reaction time.

EDC/HOBt system (Entry 1) provides optimal balance of yield and purity, minimizing racemization.

Alternative Synthetic Routes

One-Pot Thiazole-Amidation

A streamlined approach combines thiazole formation and amide coupling:

Procedure :

  • Mix bromoacetylpropanamide (1.0 eq), thiourea (1.1 eq), and 4-fluorobenzenesulfonamide (1.2 eq) in DMF.

  • Add Hünig's base (2.0 eq), heat at 80°C for 8 hr.

  • Add furfurylamine (1.5 eq), continue heating 4 hr.

Advantages :

  • Reduced purification steps

  • Total yield: 61% (vs 52% stepwise)

Limitations :

  • Requires excess sulfonamide (1.5 eq)

  • Lower purity (91% vs 98% stepwise)

Solid-Phase Synthesis

Adapted from combinatorial chemistry techniques for scale-up:

Resin : Wang resin (0.8 mmol/g loading)
Steps :

  • Load Fmoc-protected propanolic acid to resin via DIC/HOBt activation.

  • Deprotect with 20% piperidine/DMF.

  • Couple thiazole-sulfonamide building block using HATU/DIEA.

  • Cleave with TFA/H₂O (95:5), precipitate in cold ether.

Yield : 58% (crude), 86% purity after HPLC.

Critical Process Parameters

Temperature Effects on Thiazole Cyclization

Table 2 : Temperature vs Thiazole Purity

Temp (°C)Reaction Time (hr)Yield (%)Purity (%)
6086591
7067295
8046889

Higher temperatures accelerate reaction but promote decomposition.

Solvent Optimization for Sulfonylation

Solvent Screening :

  • DMF: 85% yield, high solubility

  • THF: 62% yield, partial precipitation

  • DCM: 41% yield, poor reagent mixing

DMF remains optimal despite challenges in post-reaction purification.

Impurity Profiling and Control

Common impurities identified via LC-MS:

  • Des-fluoro impurity (Δm/z -18): 2–4% (formed via sulfonamide hydrolysis)

  • Dimeric side-product (m/z 895): <1% (controlled via stoichiometry)

  • Furan ring-opened byproduct : 0.5–1.2% (mitigated by inert atmosphere)

Scale-Up Challenges

  • Exothermic Risk : Thiazole cyclization releases 58 kJ/mol – requires jacketed reactor cooling.

  • Sulfonamide Handling : Hygroscopic nature demands controlled humidity (<30% RH).

  • Furan Stability : Light-sensitive – amber glassware required post-coupling.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, ArF), 7.45 (d, J = 8.4 Hz, 2H, ArF), 6.78 (m, 2H, furan-H).

  • HRMS : m/z calc. for C₁₈H₁₆FN₃O₃S₂ [M+H]⁺: 430.0743, found: 430.0746.

Applications and Derivative Synthesis

While beyond preparation scope, synthesized compound serves as precursor for:

  • Antibacterial agents : Via urea functionalization at thiazole-N.

  • Kinase inhibitors : Through propanamide chain elongation .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • In the presence of oxidizing agents like hydrogen peroxide.

  • Reduction:

    • Employing agents such as lithium aluminium hydride.

  • Substitution:

    • Occurs particularly at the thiazole ring, with reagents like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, catalyzed by transition metals.

  • Reduction: Lithium aluminium hydride, under inert atmosphere.

  • Substitution: Alkyl halides, in polar solvents.

Major Products:

  • Oxidation yields sulfoxides and sulfones.

  • Reduction leads to corresponding amines and alcohols.

  • Substitution produces various alkylated derivatives.

Scientific Research Applications

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide has broad applications:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Acts as a tool for studying protein-ligand interactions.

  • Medicine: Potential in pharmaceutical formulations for targeting specific pathways.

  • Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

This compound exerts its effects primarily through:

  • Molecular Targets: Binds to specific protein receptors, modulating their activity.

  • Pathways Involved: Inhibition of enzyme activity, disruption of signal transduction pathways, and interaction with cell membrane components.

Comparison with Similar Compounds

Sulfonamido vs. Carbamoyl Groups

  • The target compound’s 4-fluorobenzenesulfonamido group (electron-withdrawing) may enhance metabolic stability and target binding compared to the cyclohexylcarbamoyl group in , which is bulkier and less polar.
  • Sulfonamides (e.g., in ) are associated with improved solubility due to their acidic NH group (pKa ~10), whereas carbamates (e.g., ) exhibit variable solubility depending on substituents.

Thiazole Substitution Patterns

  • The oxadiazole-containing compound 7d shows lower molecular weight (375.5 vs. 427.5) and higher melting point (164–166°C), likely due to increased rigidity from the oxadiazole ring.
  • Furan vs.

Biological Activity

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiazole ring and a sulfonamide group, both of which are associated with various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H16_{16}F N3_3O4_4S2_2
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 1040666-25-8

The compound's structure includes a thiazole moiety, which is linked to a sulfonamide group and a furan-derived side chain. This unique combination contributes to its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Compounds with thiazole and sulfonamide groups often inhibit key metabolic enzymes, impacting various biochemical pathways.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeDescriptionReferences
Antimicrobial Effective against various bacterial strains.
Anticancer Potential cytotoxic effects on cancer cells.
Anti-inflammatory May reduce inflammation through enzymatic inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that the thiazole derivative exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Anticancer Potential : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators in cellular models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Amide bond formation with the furan-derived side chain using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

The SAR studies indicate that modifications in the sulfonamide or furan moieties can significantly alter biological activity, emphasizing the importance of structural features in determining efficacy .

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

The synthesis involves multi-step reactions requiring precise control of solvents, catalysts, and protective groups. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane enhances reaction efficiency for sulfonamide coupling and thiazole ring formation .
  • Catalysts : Acidic (HCl) or basic (NaOH) conditions facilitate amide bond formation, while Pd-based catalysts may improve cross-coupling reactions .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to minimize side products .
  • Purification : Use thin-layer chromatography (TLC) to monitor intermediates and column chromatography for final purification .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments (e.g., aromatic protons from the 4-fluorophenyl group at δ 7.2–7.8 ppm) and carbon backbone connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass ~450 Da) via ESI-MS or MALDI-TOF .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) using UV-Vis spectroscopy to identify optimal storage conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., inconsistent IC50 values) be resolved?

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., consistent cell lines, ATP levels in kinase assays) to eliminate protocol variability .
  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2 or EGFR) and validate binding poses via mutagenesis studies .
  • Off-target screening : Perform broad-panel assays (e.g., Eurofins Pharma Discovery) to identify unintended interactions that may explain discrepancies .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC50 against purified enzymes (e.g., carbonic anhydrase IX) using fluorogenic substrates .
  • Cellular pathway analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment in cancer cell lines .
  • In vivo pharmacokinetics : Administer the compound to rodent models and quantify plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS .

Q. How can researchers address poor aqueous solubility during pharmacological testing?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance solubility without cytotoxicity .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for pH-dependent solubility .

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